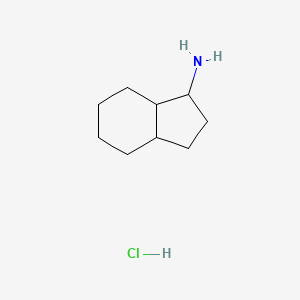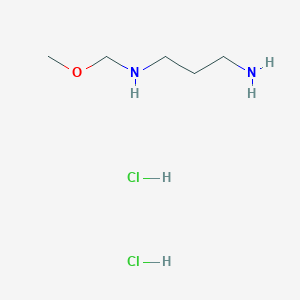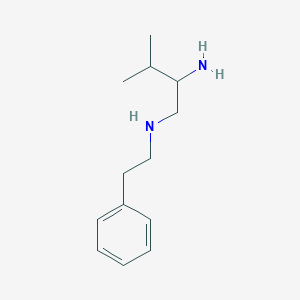
1-(((4-Nitrophenyl)amino)oxy)butane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-Nitrophenylamino) Oxoacetate is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.20 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is known for its solid physical state and solubility in dichloromethane and ethyl acetate .
Vorbereitungsmethoden
Ethyl (4-Nitrophenylamino) Oxoacetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-nitroaniline . The reaction conditions typically include the use of solvents such as dichloromethane and ethyl acetate, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl (4-Nitrophenylamino) Oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where the ethyl group or the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-Nitrophenylamino) Oxoacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents and drug discovery.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Ethyl (4-Nitrophenylamino) Oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or proteins, depending on its chemical structure and the specific biological system being studied . The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-Nitrophenylamino) Oxoacetate can be compared with other similar compounds, such as:
Ethyl (4-Aminophenylamino) Oxoacetate: This compound has an amino group instead of a nitro group, resulting in different chemical properties and reactivity.
Methyl (4-Nitrophenylamino) Oxoacetate: This compound has a methyl group instead of an ethyl group, which affects its solubility and reactivity.
Ethyl (4-Nitrophenylamino) Acetate: This compound lacks the oxo group, leading to different chemical behavior and applications.
The uniqueness of Ethyl (4-Nitrophenylamino) Oxoacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10N2O5 |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
(4-nitroanilino) 2-oxobutanoate |
InChI |
InChI=1S/C10H10N2O5/c1-2-9(13)10(14)17-11-7-3-5-8(6-4-7)12(15)16/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
GWEKKRJADSLWAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=O)ONC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)




![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)

amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)




![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
